

Comparative Guide: Efficacy & ADME Profiling of 4-Methoxycyclohexanamine Scaffolds

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Compound of Interest

Compound Name: 4-Methoxycyclohexanamine hydrochloride
CAS No.: 5460-27-5
Cat. No.: B3426826

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Executive Summary: The "Methoxy Switch" Strategy

In modern drug discovery, **4-Methoxycyclohexanamine hydrochloride** serves as a critical bioisostere for the widely used 4-aminocyclohexanol scaffold. While the hydroxy-variant (found in mucolytics like Ambroxol) offers high solubility and specific H-bond donor capability, it often suffers from rapid Phase II metabolism (O-glucuronidation) and limited CNS penetration.

Incorporating the 4-methoxycyclohexyl moiety is a validated strategy to:

- Cap the Hydrogen Bond Donor (HBD): Increases LogP and membrane permeability.
- Block Metabolic Soft Spots: Prevents direct conjugation by UGT enzymes.
- Maintain Steric Fidelity: The methoxy group occupies a similar volume to the hydroxy group but alters the electronic landscape.

Physicochemical & Structural Comparison

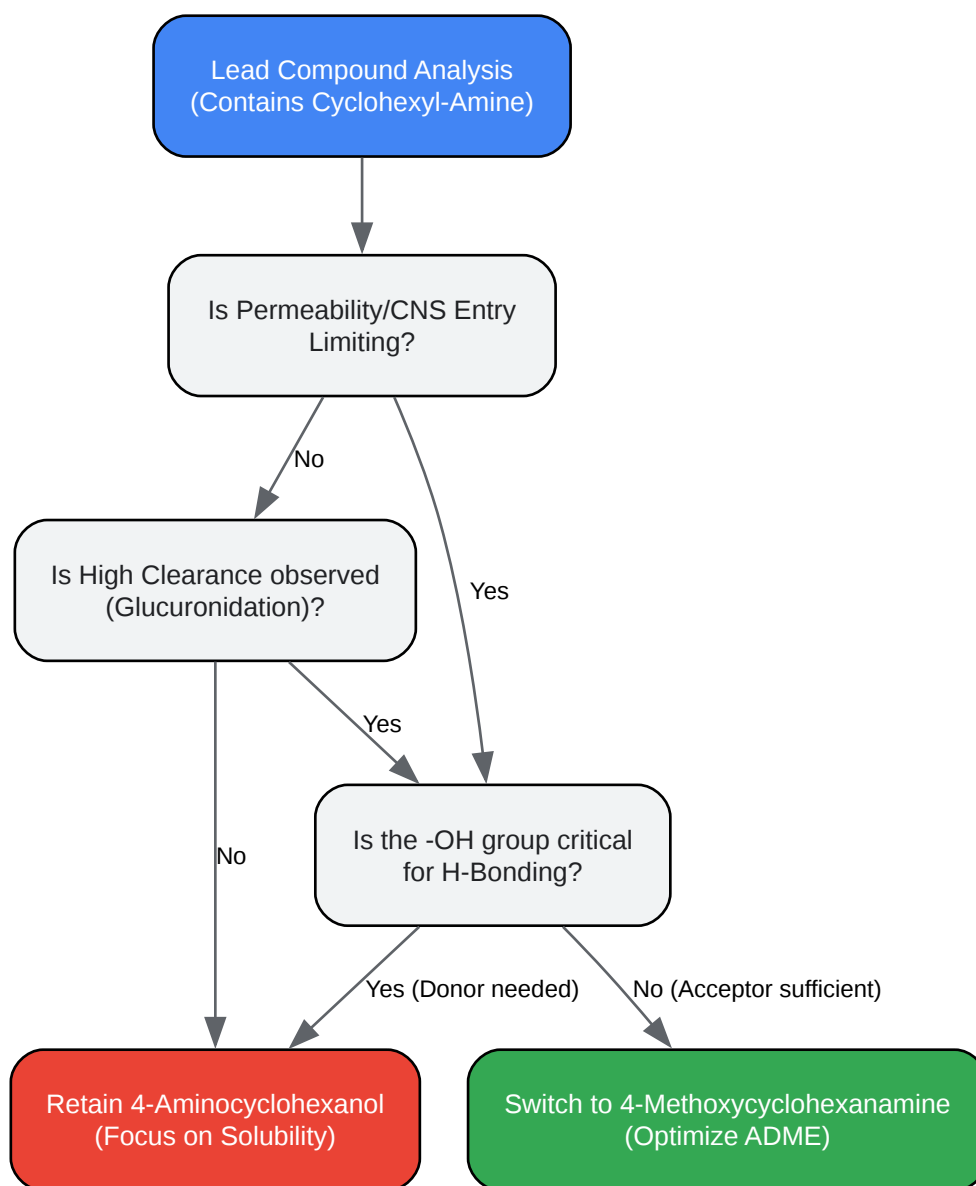
The efficacy of a "based compound" (a drug candidate containing this moiety) is strictly dependent on how these physicochemical changes interact with the target protein and the biological matrix.

Table 1: Scaffold Property Analysis

Feature	4-Aminocyclohexanol (4-ACH)	4-Methoxycyclohexamine (4-MCA)	Impact on Efficacy
Structure	Cyclohexane ring with -NH ₂ and -OH	Cyclohexane ring with -NH ₂ and -OMe	-OMe is more lipophilic.
H-Bond Capacity	Donor & Acceptor (OH)	Acceptor Only (OMe)	4-MCA improves passive permeability.
LogP (approx)	~0.1 (Hydrophilic)	~0.8 - 1.2 (Lipophilic)	4-MCA favors CNS entry and cell penetration.
Metabolic Risk	High (O-Glucuronidation)	Low (Requires O-demethylation first)	4-MCA extends half-life ().
Stereochemistry	cis / trans isomers active	cis / trans isomers active	trans-isomer is preferred for rigidifying vectors.

DOT Diagram 1: The Bioisosteric Decision Logic

This decision tree illustrates when to deploy the 4-MCA scaffold during Lead Optimization.



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Caption: Logic flow for selecting 4-Methoxycyclohexanamine (4-MCA) over 4-Aminocyclohexanol to solve specific ADME liabilities.

Experimental Efficacy Data: Case Study (Kinase Inhibitors)

A definitive example of 4-MCA efficacy is found in the optimization of GSK3 inhibitors for *Trypanosoma brucei* (Human African Trypanosomiasis). Researchers compared the trans-4-methoxy analog against other polar substituents to balance potency with metabolic stability.

Table 2: Comparative Efficacy in GSK3 Inhibitor Series

Data derived from Thomas et al. (2020) and related SAR studies.

Compound ID	R-Group Substituent	TbGSK3 IC ₅₀ (nM)	Microsomal Stability (Clint)	Solubility (μM)	Outcome
Cmpd 16	trans-4-hydroxycyclohexyl	12	High Clearance (Glucuronidation)	>100	Potent but metabolically unstable.
Cmpd 34	trans-4-methoxycyclohexyl	18	Low Clearance (Stable)	85	Retained potency; significantly improved metabolic stability.
Cmpd 11	Morpholine	450	High Stability	>100	Loss of potency (steric/electronic mismatch).

Interpretation: The transition from Compound 16 (Hydroxy) to Compound 34 (Methoxy) resulted in a minor reduction in intrinsic potency (12 nM vs 18 nM) but a critical gain in metabolic stability. The -OH group was a "metabolic soft spot." Capping it with -OMe prevented Phase II conjugation while maintaining the necessary steric bulk for the enzyme pocket.

Detailed Experimental Protocols

To replicate these results or synthesize 4-MCA based libraries, follow these validated protocols.

Protocol A: Synthesis via Reductive Amination

This is the standard method for coupling 4-Methoxycyclohexanamine HCl to an aldehyde-based core (e.g., for Ambroxol analogs or Kinase inhibitors).

Materials:

- Aldehyde Core (1.0 eq)
- trans-4-Methoxycyclohexanamine HCl (1.2 eq)
- Sodium Triacetoxyborohydride (STAB) (1.5 eq)
- DIPEA (Diisopropylethylamine) (2.0 eq)
- Solvent: DCE (1,2-Dichloroethane) or DCM.

Workflow:

- Free Base Formation: In a reaction vessel, suspend 4-Methoxycyclohexanamine HCl in DCE. Add DIPEA and stir for 10 min to liberate the free amine.
- Imine Formation: Add the Aldehyde Core. Stir at Room Temperature (RT) for 1–2 hours. Note: Use MgSO₄ if water generation hinders imine formation.
- Reduction: Cool to 0°C. Add STAB portion-wise.
- Quench & Workup: Stir overnight at RT. Quench with sat. NaHCO₃. Extract with DCM.
- Purification: Flash chromatography (MeOH/DCM gradient).

Protocol B: Microsomal Stability Assay (Metabolic Efficacy)

Objective: Verify if the -OMe substitution successfully blocks metabolism compared to the -OH analog.

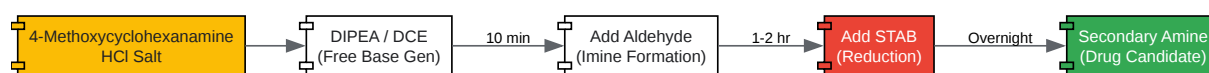
- Preparation: Prepare 10 mM DMSO stocks of the 4-Methoxy and 4-Hydroxy compounds.
- Incubation: Dilute to 1 μM in phosphate buffer (pH 7.4) containing Mouse/Human Liver Microsomes (0.5 mg/mL protein).
- Initiation: Add NADPH regenerating system. Incubate at 37°C.

- Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench immediately in ice-cold Acetonitrile (containing internal standard).
- Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
- Calculation: Plot $\ln(\% \text{ remaining})$ vs. time. Calculate

and

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DOT Diagram 2: Synthesis Workflow (Reductive Amination)



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Caption: Standard Reductive Amination workflow for incorporating the 4-methoxycyclohexyl moiety.

References

- Thomas, M. G., et al. (2020). "Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity." *Journal of Medicinal Chemistry*.
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